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molecular formula C14H19FN2O B259830 n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide

n-((1-Ethylpyrrolidin-2-yl)methyl)-4-fluorobenzamide

Cat. No. B259830
M. Wt: 250.31 g/mol
InChI Key: KXSZOAALIHQNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04804662

Procedure details

Add 5.05 g (31.8 mmol) of p-fluorobenzoyl chloride drop-wise to a 0° C. solution of 4.08 g (31.8 mmol) of 1-ethyl-2-(aminomethyl)pyrrolidine and 3.85 (35.0 mmol) of sodium carbonate in 50 mL of water. Stir the resultant solution at 0° C. for about 30 minutes, then at room temperature for about 20 hr. Extract the resultant solution with methylene chloride (2×100 mL). Dry the combined extracts with Na2SO4 and evaporate the solvent to give the title compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
[Compound]
Name
3.85
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][NH2:19])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:11]([N:13]1[CH2:17][CH2:16][CH2:15][CH:14]1[CH2:18][NH:19][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
4.08 g
Type
reactant
Smiles
C(C)N1C(CCC1)CN
Name
3.85
Quantity
35 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the resultant solution with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)N1C(CCC1)CNC(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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